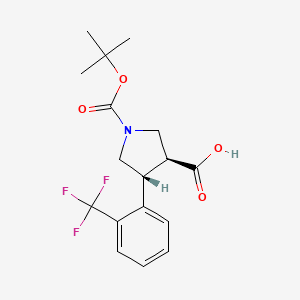

trans-1-Boc-4-(2-(Trifluormethyl)phenyl)pyrrolidin-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom in the pyrrolidine ring, making it a valuable intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

Target of Action

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is primarily used in the synthesis of ring-constrained boropeptide thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting thrombin can prevent the formation of clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and stroke .

Mode of Action

It is known to be involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction is particularly useful because it can be performed under mild conditions and is tolerant of a wide range of functional groups .

Biochemical Pathways

The compound is used in the synthesis of ring-constrained boropeptide thrombin inhibitors, which can affect the coagulation cascade . It is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors . Rho-kinases are involved in various cellular functions, including cell motility and tumor cell invasion, so inhibiting these kinases can have significant effects .

Result of Action

The result of the action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its application. When used in the synthesis of thrombin inhibitors, it can potentially prevent the formation of blood clots . When used to prepare Rho-kinase inhibitors, it can potentially affect cell motility and tumor cell invasion .

Action Environment

The action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as solvents or catalysts, can also impact the reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Protection of the Nitrogen Atom: The nitrogen atom in the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group through a reaction with di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trans-1-Boc-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid

- Trans-1-Boc-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Eigenschaften

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIKSWABWWUHCZ-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)

![5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)

![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)

![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)